Home > Products > Screening Compounds P135196 > Linezolid Impurity 8
Linezolid Impurity 8 - 868405-66-7

Linezolid Impurity 8

Catalog Number: EVT-1478079
CAS Number: 868405-66-7
Molecular Formula: C13H18ClFN2O2
Molecular Weight: 288.75
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Linezolid Impurity 8 is a specific degradation impurity of the oxazolidinone antibiotic Linezolid. It serves as a critical component in pharmaceutical quality control, particularly in the analysis of Linezolid injecta. By acting as a reference standard, it allows for accurate detection and quantification of this specific degradation product, ensuring the safety and efficacy of Linezolid formulations.

Linezolid

Compound Description: Linezolid is an oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) [, , , , , , , ]. It acts by inhibiting bacterial protein synthesis.

Relevance: "Linezolid Impurity 8", as the name suggests, is likely an impurity arising during the synthesis or degradation of linezolid. Therefore, it is expected to share significant structural similarities with linezolid. []

Tedizolid

Compound Description: Tedizolid is another oxazolidinone antibiotic with a similar spectrum of activity to linezolid [, , ]. It exhibits potent in vitro activity against extensively drug-resistant Staphylococcus aureus (XDR-SA) and has a favorable safety profile [].

Relevance: As an oxazolidinone antibiotic, tedizolid possesses a similar core structure to linezolid, making it structurally related to "Linezolid Impurity 8" if the impurity retains the core oxazolidinone moiety [, , ].

Radezolid

Compound Description: Radezolid, like linezolid and tedizolid, belongs to the oxazolidinone class of antibiotics and exhibits activity against Gram-positive bacteria, including linezolid-resistant strains [, ]. It demonstrates superior effectiveness in eradicating biofilms formed by Enterococcus faecalis and shows promise in overcoming linezolid resistance mechanisms [, ].

Relevance: Belonging to the same oxazolidinone class, radezolid shares the core structural features with linezolid. This structural similarity makes it relevant to "Linezolid Impurity 8," assuming the impurity also possesses the oxazolidinone moiety [, ].

Contezolid

Compound Description: Contezolid is a newer oxazolidinone antibiotic that demonstrates promising in vitro activity against Nocardia species, including those commonly encountered, such as Nocardia cyriacigeorgica [].

Relevance: As a member of the oxazolidinone class, contezolid shares structural similarities with linezolid. Therefore, it can be considered structurally related to "Linezolid Impurity 8," provided the impurity maintains the core oxazolidinone structure [].

Sutezolid

Compound Description: Sutezolid, another oxazolidinone antibiotic, exhibits strong in vitro activity against slowly growing mycobacteria (SGM), particularly Mycobacterium intracellulare []. It shows greater potency compared to linezolid against certain SGM species, highlighting its potential as a treatment option for SGM infections [].

Relevance: Sutezolid belongs to the same chemical class as linezolid, indicating structural similarities in their core structures. This makes sutezolid a structurally related compound to "Linezolid Impurity 8," assuming the impurity retains the oxazolidinone core [].

Delpazolid

Compound Description: Delpazolid is an oxazolidinone antibiotic that has been evaluated in vitro against slowly growing mycobacteria (SGM). []

Relevance: As an oxazolidinone antibiotic, delpazolid shares a common core structure with linezolid. This structural similarity suggests its relevance to "Linezolid Impurity 8," assuming the impurity also contains the oxazolidinone moiety. []

Overview

Linezolid Impurity 8 is a process-related impurity that arises during the synthesis of Linezolid, a synthetic antibiotic used primarily for treating infections caused by Gram-positive bacteria. This compound is significant in pharmaceutical quality control, as its presence can affect the efficacy and safety of the final drug product. Linezolid itself belongs to the oxazolidinone class of antibiotics and is known for its unique mechanism of action against resistant bacterial strains.

Source

The formation of Linezolid Impurity 8 occurs during the multi-step synthesis of Linezolid, particularly when intermediate compounds react under specific conditions. The impurity is characterized by its molecular formula C13H18ClFN2O2C_{13}H_{18}ClFN_{2}O_{2} and a molecular weight of approximately 288.75 g/mol. It is identified by its CAS number 868405-66-7 .

Classification

Linezolid Impurity 8 is classified as a degradation impurity, which can form due to incomplete reactions or side reactions during the synthesis of Linezolid. Its formation pathway involves the substitution of a hydroxy group with chlorine in an oxazolidinone intermediate, typically facilitated by reagents such as mesyl chloride .

Synthesis Analysis

Methods

The synthesis of Linezolid Impurity 8 involves several key steps, beginning with the reaction of morpholine and 1,2-difluoro-4-nitrobenzene to create an intermediate carbamate. This intermediate undergoes further transformations to yield oxazolidinone, which can subsequently react with mesyl chloride to produce Linezolid Impurity 8.

Technical Details

  1. Starting Materials:
    • Morpholine
    • 1,2-Difluoro-4-nitrobenzene
    • Mesyl chloride
  2. Stepwise Synthesis:
    • Step 1: Formation of carbamate from morpholine and nitrobenzene.
    • Step 2: Conversion to oxazolidinone.
    • Step 3: Reaction with mesyl chloride leading to the substitution reaction that forms Linezolid Impurity 8.
  3. Industrial Production: In industrial settings, stringent control over reaction conditions is essential to minimize impurities. Techniques such as crystallization and chromatography are employed for purification .
Molecular Structure Analysis

Structure

The molecular structure of Linezolid Impurity 8 features a chlorinated derivative of an oxazolidinone framework. The presence of chlorine at the hydroxy position distinguishes it from other related impurities.

Data

  • Molecular Formula: C13H18ClFN2O2C_{13}H_{18}ClFN_{2}O_{2}
  • Molecular Weight: 288.75 g/mol
  • Purity: Greater than 95% in synthesized samples .
Chemical Reactions Analysis

Reactions

Linezolid Impurity 8 can participate in various chemical reactions:

  1. Substitution Reactions: The hydroxy group in the oxazolidinone can be substituted by chlorine during its reaction with mesyl chloride.
  2. Reduction Reactions: Intermediates formed during synthesis may undergo reduction to yield amines, which can further react to form additional impurities.

Technical Details

  • Reagents Used:
    • Mesyl chloride for substitution.
    • Sodium azide for introducing nitrogen moieties.
  • Major Products Formed:
    • Chlorinated derivatives from substitution.
    • Azide and amine intermediates from reduction processes .
Mechanism of Action

The mechanism through which Linezolid acts involves inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit. This action prevents the formation of functional ribosomes necessary for protein production, effectively halting bacterial growth.

Process and Data

  • Target Site: The binding site on the ribosome is unique, allowing Linezolid to be effective against strains resistant to other antibiotics.
  • Efficacy Against Bacteria: Particularly effective against Gram-positive bacteria, including those resistant to methicillin (MRSA) and vancomycin .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as methanol and acetonitrile.

Chemical Properties

  • Stability: Sensitive to moisture and light; should be stored in a cool, dry place.
  • Reactivity: Can undergo hydrolysis under specific conditions, leading to further degradation products.

Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are employed for purity assessment and characterization .

Applications

Linezolid Impurity 8 serves as an important reference substance in pharmaceutical quality control. Its characterization is crucial for:

  • Ensuring the safety and efficacy of Linezolid formulations.
  • Conducting stability studies and validating analytical methods.
  • Understanding degradation pathways during drug development processes.

The presence of impurities like Linezolid Impurity 8 can significantly impact regulatory compliance and product quality assurance in pharmaceutical manufacturing .

Introduction to Linezolid Impurity 8

Linezolid Impurity 8 (CAS 868405-66-7) is a structurally defined process-related impurity identified during the synthesis of linezolid, a critically important oxazolidinone-class antibiotic. As regulatory agencies enforce stringent controls on pharmaceutical impurities, understanding and characterizing such entities has become essential for drug quality assurance. This impurity exemplifies the complex chemical byproducts that can arise during multi-step synthetic routes and necessitates specialized analytical approaches for detection and quantification. Its presence—even at trace levels—carries significant implications for the safety and efficacy profiles of linezolid-containing medications, placing it firmly within the scope of modern pharmaceutical quality frameworks like ICH Q3A and ICH M7 [2] [5] [6].

Definition and Structural Characterization of Linezolid Impurity 8

Linezolid Impurity 8 is formally designated as a process-related impurity originating from incomplete reactions or side reactions during linezolid synthesis. Its chemical structure is characterized by the molecular formula C₁₃H₁₇FN₂O₃S, with a precise molecular weight of 288.75 g/mol [2] [5]. Structurally, it retains the core oxazolidinone ring and morpholinylphenyl motifs characteristic of linezolid but features distinct modifications:

  • Thio-substitution: Replacement of the oxazolidinone oxygen at the 2-position with sulfur, yielding a thiocarbonyl derivative [5].
  • Open-ring variant: Potential hydrolysis or ring-opening at the oxazolidinone moiety under specific synthetic conditions, leading to structural rearrangement [8].

Spectroscopic confirmation utilizes 1H-NMR (characteristic thiocarbonyl shifts at δ 210-220 ppm), IR (C=S stretch ~1100 cm⁻¹), and mass spectrometry (principal [M+H]+ ion at m/z 289) [5] [6]. This impurity primarily forms during:

  • Morpholine coupling: Incomplete nucleophilic aromatic substitution between 3,4-difluoronitrobenzene and morpholine.
  • Oxazolidinone formation: Side reactions involving thiophosgene or sulfur-containing reagents during cyclization [7] [8].

Table 1: Structural and Physicochemical Profile of Linezolid Impurity 8

PropertyValue
Chemical Name(S)-3-(4-Morpholin-4-yl-3-fluorophenyl)-2-thioxo-5-oxazolidinyl]methyl]acetamide
CAS Number868405-66-7
Molecular FormulaC₁₃H₁₇FN₂O₃S
Molecular Weight288.75 g/mol
Key Spectral Signatures1H-NMR: δ 7.5–7.7 (m, Ar-H), IR: 1105 cm⁻¹ (C=S)
Primary OriginSulfur-intrusion during oxazolidinone ring synthesis

Role of Impurities in Pharmaceutical Quality Control

Pharmaceutical impurities like Linezolid Impurity 8 directly challenge drug safety and efficacy, necessitating rigorous quality control protocols. These impurities are classified as:

  • Process-related impurities: Arising from starting materials, intermediates, reagents, or side reactions during synthesis.
  • Degradation products: Formed via chemical decomposition (hydrolysis, oxidation) of the drug substance [1] [6].

Control strategies involve:

  • Analytical monitoring: Development of stability-indicating methods (e.g., HPLC-UV, LC-MS) capable of resolving impurities from the main peak.
  • Threshold adherence: ICH Q3A mandates identification thresholds (e.g., 0.10% for daily doses ≤2g) and qualification via toxicological studies [4] [9].For linezolid, which has a maximum daily dose of 1200 mg, impurities ≥0.1% must be identified and characterized due to potential patient exposure risks [1] [6]. Impurity 8 exemplifies this requirement, as its detection in mother liquors and crude batches necessitates isolation via preparative HPLC and structural elucidation to evaluate its impact [1].

Regulatory Significance of Linezolid Impurity 8 in Drug Development

Regulatory frameworks demand strict control of Linezolid Impurity 8 due to its potential genotoxic and carcinogenic risks, inferred from structural alerts:

  • Nitroaromatic precursor association: Analogous to 3,4-difluoronitrobenzene (DFNB), a linezolid synthesis intermediate classified as a potential mutagen. ICH M7 mandates limits for such impurities at ≤8.3 µg/g (based on a ≤10 µg/day acceptable intake) [4].
  • Sulfur-containing analogs: Thioamide derivatives may exhibit enhanced reactivity or metabolic liabilities compared to oxygen-containing counterparts [5] [7].

Regulatory submissions (e.g., ANDAs, DMFs) require:

  • Complete characterization: Including synthesis pathways, spectroscopic data, and chromatographic behavior.
  • Control strategies: In-process testing, purification validation (crystallization, chromatography), and specification limits in drug substance monographs [6] [9].Analytical methods must achieve a limit of quantification (LOQ) ≤0.05% relative to linezolid, validated for specificity, accuracy, and precision per ICH Q2(R1) [1] [4].

Table 2: Analytical Methods for Detecting Linezolid Impurity 8

MethodConditionsLOQKey Applications
RP-HPLC-UVC18 column; Acetonitrile/water gradient; 250 nm0.05%Batch release testing, stability studies
LC-MS/MS (APCI)Negative ion mode; [M−F+O]− transition; optimized DP5 ng/mLTrace analysis, genotoxic impurity profiling
QbD-Optimized HPLCDoE-validated parameters (pH, organic modifier)0.03%Regulatory filings, method transfers

Properties

CAS Number

868405-66-7

Product Name

Linezolid Impurity 8

Molecular Formula

C13H18ClFN2O2

Molecular Weight

288.75

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.